(E)-3-(furan-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a synthetic organic compound that features a furan ring, an isoxazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide typically involves multi-step organic reactions. The process may start with the preparation of the furan, isoxazole, and oxadiazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The heterocyclic rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or KMnO4.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Conditions may vary depending on the specific substitution reaction but often involve catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylamide moiety may yield amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of multiple heterocyclic rings suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, compounds with similar structures have been investigated for their potential therapeutic effects. This compound could be explored for its activity against specific diseases or conditions, depending on its interaction with biological targets.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s heterocyclic rings may allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(furan-2-yl)-N-(2-furylmethyl)acrylamide
- (E)-3-(furan-2-yl)-N-(3-isoxazolylmethyl)acrylamide
- (E)-3-(furan-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide
Uniqueness
(E)-3-(furan-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is unique due to the combination of its furan, isoxazole, and oxadiazole rings. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-9-7-11(17-21-9)14-16-13(22-18-14)8-15-12(19)5-4-10-3-2-6-20-10/h2-7H,8H2,1H3,(H,15,19)/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYKKYQVKZEBGH-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C=CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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